ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate CAS number
ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate CAS number
An In-depth Technical Guide to Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, a heterocyclic building block of increasing importance in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into its chemical identity, synthesis, properties, and critical applications, with a focus on its role in the development of novel therapeutics.
Compound Identification and Overview
Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative. The pyrazole ring is a privileged scaffold in drug discovery, known for its presence in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This specific molecule is distinguished by its methoxymethyl group at the C5 position and an ethyl carboxylate group at the C3 position, providing two key points for synthetic modification. Its primary significance in the current research landscape is its classification as a Protein Degrader Building Block , indicating its utility in the synthesis of targeted protein degradation (TPD) therapeutics like PROTACs (Proteolysis-Targeting Chimeras).[4][5]
| Identifier | Value | Source(s) |
| CAS Number | 1297546-22-5 | [4][5][6] |
| Molecular Formula | C8H12N2O3 | [4][5][6] |
| Molecular Weight | 184.195 g/mol | [4][5] |
| Purity (Typical) | ≥ 97% | [4][5] |
| Synonyms | N/A |
Synthesis Rationale and General Protocol
The synthesis of substituted pyrazoles like ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is most commonly achieved through the Knorr pyrazole synthesis or related condensation reactions. The core principle involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.
Causality of the Method: This [3+2] cyclocondensation is a robust and versatile method for forming the pyrazole ring. The regioselectivity of the reaction—determining whether the C3 or C5 position bears a specific substituent—can be controlled by the nature of the hydrazine (e.g., substituted vs. unsubstituted) and the specific reaction conditions, a critical consideration for targeted synthesis.[7]
General Experimental Workflow: Pyrazole Synthesis
The following diagram outlines the fundamental steps for synthesizing the pyrazole core, based on established chemical principles.[1][8]
Caption: General workflow for pyrazole carboxylate synthesis.
Step-by-Step Generalized Protocol:
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Reaction Setup: A solution of the appropriate 1,3-dicarbonyl precursor (in this case, an ethyl ester derivative containing a methoxymethyl moiety) is prepared in a suitable solvent such as ethanol, often with a catalytic amount of acid like glacial acetic acid.[1]
-
Hydrazine Addition: The solution is cooled (e.g., to 0°C), and hydrazine hydrate is added dropwise to control the initial exothermic reaction.
-
Reaction Progression: The mixture is allowed to warm to room temperature and stirred for several hours (typically 12-24h) to ensure the cyclization is complete.
-
Work-up: The reaction mixture is poured into water to precipitate the product or prepare for extraction.
-
Extraction & Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified, typically via column chromatography, to yield the final compound.[8]
Core Application: Targeted Protein Degradation
The designation of this compound as a "Protein Degrader Building Block" is its most critical feature for drug development professionals.[4][5] It serves as a key intermediate for synthesizing molecules used in Targeted Protein Degradation (TPD), a revolutionary therapeutic modality.
Mechanism of Action (TPD): TPD utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This is often achieved using PROTACs, which are heterobifunctional molecules. A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the target with ubiquitin, marking it for destruction by the proteasome.
Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is used to construct the warhead—the part of the PROTAC that binds to the target protein. The pyrazole scaffold is a versatile starting point, and the ester and methoxymethyl groups provide synthetic handles for elaboration and connection to a linker.
Caption: Role of a building block in a PROTAC's mechanism.
Physicochemical and Analytical Data
Accurate characterization is essential for validating the identity and purity of synthetic intermediates.
| Property | Data / Method | Rationale |
| Purity Analysis | Reverse-Phase HPLC | Standard method to assess purity and identify potential impurities. A typical mobile phase might consist of acetonitrile and water with an acid modifier.[9] |
| Structural Confirmation | 1H NMR, 13C NMR | Provides definitive information on the chemical structure, confirming the presence and connectivity of protons and carbons in the ethyl, methoxymethyl, and pyrazole groups.[1][10] |
| Mass Verification | Mass Spectrometry (MS) | Confirms the molecular weight of the compound (184.195 Da).[1] |
| Solubility | Soluble in common organic solvents | Expected behavior for a small organic molecule of this type. |
| Storage | Room temperature | The compound is stable under standard laboratory conditions.[4][5] |
Safety and Handling
As with any laboratory chemical, proper handling is paramount. The following is a summary of hazard information derived from supplier safety data.
| Hazard Category | GHS Information | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[11] |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][11] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[5][11] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[12] |
Conclusion
Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, versatile synthetic handles, and direct applicability to the rapidly advancing field of targeted protein degradation make it a compound of high strategic value. For researchers aiming to develop next-generation therapeutics, a thorough understanding of this building block provides a solid foundation for the rational design and synthesis of novel, high-impact drug candidates.
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